4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide
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Overview
Description
4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide is an organic compound with a complex structure that includes chlorophenyl, fluorophenyl, and methoxybenzamide groups
Preparation Methods
The synthesis of 4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with methoxybenzoyl chloride to form an intermediate, which is then reacted with 4-fluoroaniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide can be compared with other similar compounds, such as:
- 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
- N-(4-chlorophenyl)-2-methoxybenzamide
- 2-methoxyphenyl isocyanate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities
Properties
Molecular Formula |
C21H17ClFNO3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C21H17ClFNO3/c1-26-20-12-14(21(25)24-17-9-7-16(23)8-10-17)6-11-19(20)27-13-15-4-2-3-5-18(15)22/h2-12H,13H2,1H3,(H,24,25) |
InChI Key |
BAASRYJQBBXDLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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